![molecular formula C7H5ClN2O3 B1631020 5-Chloro-2-nitrobenzamide CAS No. 40763-96-0](/img/structure/B1631020.png)
5-Chloro-2-nitrobenzamide
Overview
Description
5-Chloro-2-nitrobenzamide is an organic compound with the molecular formula C7H5ClN2O3. It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the fifth position and a nitro group at the second position. This compound is known for its applications in various fields, including pharmaceuticals and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-nitrobenzamide typically involves the nitration of 5-chlorobenzamide. The process begins with the chlorination of benzamide to introduce the chlorine atom at the fifth position. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the second position .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium hydroxide, ethanol, elevated temperatures.
Major Products Formed:
Reduction: 5-Chloro-2-aminobenzamide.
Substitution: Depending on the nucleophile, various substituted benzamides can be formed.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
5-Chloro-2-nitrobenzamide is primarily used as a key intermediate in the synthesis of several pharmaceuticals. It plays a crucial role in developing anti-inflammatory and analgesic drugs , contributing to the design of compounds that target pain and inflammation effectively .
Case Study:
A study highlighted the synthesis of a new class of anti-inflammatory agents where this compound was utilized to create more potent derivatives. The results demonstrated improved efficacy compared to existing treatments, showcasing the compound's potential in drug development .
Agricultural Chemicals
Formulation of Herbicides and Pesticides:
In agriculture, this compound is employed in formulating herbicides and pesticides. Its application helps enhance crop yield and provides protection against pests, which is essential for sustainable agricultural practices .
Data Table: Applications in Agriculture
Application Type | Description | Impact |
---|---|---|
Herbicides | Used in formulations to control weeds | Increased crop yield |
Pesticides | Protects crops from insect damage | Sustainable farming |
Biochemical Research
Studies on Enzyme Inhibition:
Researchers utilize this compound in biochemical studies focusing on enzyme inhibition and protein interactions. This research aids in understanding biochemical pathways and disease mechanisms, making it valuable for drug discovery and development .
Case Study:
In an investigation into cancer therapies, this compound was tested for its ability to inhibit specific enzymes involved in tumor growth. The findings indicated promising results, suggesting potential applications in targeted cancer therapies .
Use as a Standard:
In analytical chemistry, this compound serves as a standard substance in various analytical methods. Its precise characterization helps ensure accuracy and reliability in chemical analyses, making it essential for quality control in laboratories .
Mechanism of Action
The mechanism of action of 5-Chloro-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and cytotoxic activities .
Comparison with Similar Compounds
- 2-Chloro-5-nitrobenzamide
- 5-Chloro-2-nitrobenzoic acid
- 2-Chloro-5-nitrobenzoic acid
Comparison: 5-Chloro-2-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Biological Activity
5-Chloro-2-nitrobenzamide (CAS Number: 40763-96-0) is a synthetic organic compound notable for its diverse biological activities. This article explores its molecular characteristics, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.
Molecular Characteristics
This compound has the following molecular properties:
- Molecular Formula : C₇H₅ClN₂O₃
- Molecular Weight : 200.58 g/mol
- Melting Point : 154 °C
- Purity : ≥90% (GC) .
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of both chloro and nitro groups in its structure allows for significant chemical reactivity, influencing several signaling pathways related to:
- Cell Growth : Modulation of pathways involved in cellular proliferation.
- Apoptosis : Induction of programmed cell death in cancer cells.
- Inflammation : Potential anti-inflammatory effects through inhibition of pro-inflammatory mediators .
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis .
- Antimicrobial Properties : Potential efficacy against various pathogens has been noted, suggesting its use in treating infections .
- Anti-inflammatory Effects : The compound may reduce inflammation by modulating immune responses .
Case Studies and Research Findings
-
Anticancer Studies :
- A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability, particularly in breast and lung cancer models, suggesting its potential as a lead compound for cancer therapy .
-
Toxicological Assessments :
- Toxicity studies conducted on F344N rats revealed a reference dose of 3.1 mg/kg-d, indicating potential nephrotoxic effects at higher concentrations. Observations included increased kidney weight and changes in blood parameters, highlighting the need for careful dosage considerations in therapeutic applications .
- Pharmacological Investigations :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Notable Activities |
---|---|---|
N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide | Contains bromine and benzoyl groups | Modulates signaling pathways related to growth and apoptosis |
N-(1,3-benzothiazol-2-yl)-5-chloro-2-nitrobenzamide | Includes a benzothiazole moiety | Exhibits diverse pharmacological activities including anticancer effects |
Properties
IUPAC Name |
5-chloro-2-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3/c8-4-1-2-6(10(12)13)5(3-4)7(9)11/h1-3H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHXTOPPKVFSFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001032137 | |
Record name | 5-Chloro-2-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001032137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40763-96-0 | |
Record name | 5-Chloro-2-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001032137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2-nitrobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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